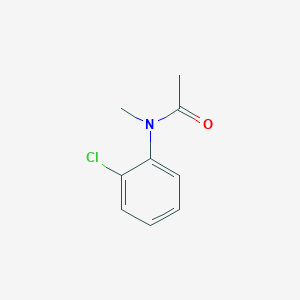

N-(2-chlorophenyl)-N-methylacetamide

Description

Contextualization within Halogenated Amide Chemistry and N-Substituted Aryl Amides

N-(2-chlorophenyl)-N-methylacetamide is a member of two significant classes of organic compounds: halogenated amides and N-substituted aryl amides. The amide functional group is a cornerstone of organic and biological chemistry, and its modification with halogens or aryl substituents introduces unique chemical properties and reactivity.

Halogenated amides are compounds where one or more halogen atoms are incorporated into the amide structure. This inclusion can significantly influence the molecule's reactivity and biological activity. For instance, α-haloamides are valuable building blocks in the synthesis of various nitrogen-containing heterocycles and have been employed in transition metal-catalyzed cross-coupling reactions. nih.gov The formation of amide bonds can even be mediated by halogen bonding, a non-covalent interaction involving a halogen atom. rsc.orgbohrium.comresearchgate.net

N-substituted aryl amides are characterized by an aryl group directly attached to the amide nitrogen. These motifs are prevalent in many biologically active molecules, agrochemicals, and functional materials. rsc.org The synthesis of N-substituted arylamines, precursors to these amides, is an active area of research, with methods like reductive cross-coupling of nitroarenes offering efficient routes to these structures. rsc.org The development of new methods for creating N-substituted amidines, which share structural similarities, further highlights the importance of this class of compounds in pharmaceutical chemistry. core.ac.ukuoregon.edunih.gov

Significance of Molecular Structure and Substituent Effects in Amide Systems

The molecular structure of this compound, specifically the nature and position of its substituents, dictates its chemical behavior. The two key substituents are the 2-chloro group on the phenyl ring and the methyl group on the amide nitrogen.

Substituents on an aromatic ring can exert powerful electronic effects, which are broadly categorized as inductive and resonance effects. libretexts.org The chlorine atom in the ortho position of this compound is an electronegative atom that withdraws electron density from the aromatic ring through the inductive effect. libretexts.org This can influence the reactivity of the aryl ring in electrophilic aromatic substitution reactions.

Overview of Research Trajectories for Related Acetanilide (B955) and N-Methylacetamide Chemical Scaffolds

The study of simpler, related scaffolds such as acetanilide and N-methylacetamide provides a valuable framework for understanding the properties and potential applications of this compound.

Acetanilide and its derivatives have a long history in medicinal chemistry, with the parent compound being one of the first aniline (B41778) derivatives found to have analgesic and antipyretic properties. rjptonline.orgresearchgate.net Research on acetanilide derivatives remains active, with studies focusing on the synthesis of new compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. researchgate.netiscientific.org For example, new acetanilide derivatives have been synthesized and evaluated as potential COX inhibitors. researchgate.net The synthesis of tertiary amide derivatives of acetanilide has also been explored to develop novel therapeutic agents. iscientific.org

N-methylacetamide is a simple amide that is often used as a model compound for studying the fundamental properties of the amide bond found in more complex molecules like peptides and proteins. fiveable.me It exists as a colorless, hygroscopic solid and is soluble in water. wikipedia.org Its synthesis can be achieved by reacting methylamine (B109427) with hot acetic acid or acetic anhydride (B1165640). wikipedia.orggoogle.com N-methylacetamide is utilized as an intermediate in the production of agrochemicals and as a solvent in electrochemistry. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chlorophenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-7(12)11(2)9-6-4-3-5-8(9)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWDMQXUSIUGJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370641 | |

| Record name | N-(2-chlorophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74585-34-5 | |

| Record name | N-(2-chlorophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 2 Chlorophenyl N Methylacetamide and Analogues

Chemo- and Regioselective Synthesis Strategies

Achieving high chemo- and regioselectivity is paramount in the synthesis of N-(2-chlorophenyl)-N-methylacetamide to ensure the desired product is formed with minimal byproducts. This involves carefully controlling the reaction of the amine and acylating agent.

Amidation Reactions Employing Activated Carboxylic Acid Derivatives

A primary and well-established method for the synthesis of this compound involves the acylation of N-methyl-2-chloroaniline with an activated carboxylic acid derivative. The most common reagents for this transformation are acetyl chloride and acetic anhydride (B1165640). researchgate.net These reagents are highly electrophilic, facilitating a nucleophilic acyl substitution reaction with the secondary amine.

The reaction is typically performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid or acetic acid byproduct, which drives the reaction to completion. researchgate.net The choice of solvent can vary, with dichloromethane (B109758) being a common option. chemistryviews.org The reaction of N-methyl-2-chloroaniline with acetyl chloride provides a direct and efficient route to the target compound. Similarly, acetic anhydride can be used, often yielding the desired amide in high purity. orientjchem.org

Table 1: Comparison of Activated Carboxylic Acid Derivatives for Amidation

| Acylating Agent | Precursor | Key Features |

| Acetyl Chloride | N-methyl-2-chloroaniline | Highly reactive, often requires a base. researchgate.net |

| Acetic Anhydride | N-methyl-2-chloroaniline | Less reactive than acetyl chloride, can be used catalyst-free. orientjchem.org |

N-Alkylation and Acylation Routes for N-Methyl-2-chloroaniline Precursors

An alternative synthetic strategy involves a two-step process starting from 2-chloroaniline (B154045). acs.org This approach offers flexibility and can be adapted depending on the availability of starting materials and desired reaction conditions.

One pathway involves the initial N-methylation of 2-chloroaniline to form N-methyl-2-chloroaniline. omicsonline.org This intermediate is then subjected to acylation with an acetylating agent like acetyl chloride or acetic anhydride, as described in the previous section, to yield this compound.

Conversely, the order of reactions can be reversed. First, 2-chloroaniline can be acylated to form N-(2-chlorophenyl)acetamide. This secondary amide is then subjected to N-methylation using a suitable methylating agent, such as dimethyl sulfate, in the presence of a base to afford the final product. A similar methodology has been patented for the synthesis of the related compound 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, where N-(4-nitrophenyl)acetamide is methylated using dimethyl sulfate.

Table 2: Two-Step Synthetic Routes from 2-Chloroaniline

| Step 1 | Step 2 | Starting Material | Intermediate | Final Product |

| N-Methylation | Acylation | 2-chloroaniline | N-methyl-2-chloroaniline | This compound |

| Acylation | N-Methylation | 2-chloroaniline | N-(2-chlorophenyl)acetamide | This compound |

Catalytic Approaches in N-Methylacetamide and Aryl Amide Synthesis

Modern synthetic chemistry has increasingly moved towards catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of N-aryl amides, several catalytic systems have been developed. Ruthenium-based catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, have shown remarkable efficiency in the direct amidation of alcohols and nitriles, offering a completely atom-economical pathway. chemistryviews.orgacs.org

Iron catalysts, being more abundant and less toxic, are attractive alternatives. Iron(III) chloride has been successfully employed for the direct amidation of esters under solvent-free conditions. nih.gov Furthermore, iron-substituted polyoxometalates have been developed as efficient and economical catalysts for amidation, working well for a variety of substrates without the need for additional bases or ligands. rsc.org For the N-methylation step in the synthesis from 2-chloroaniline, ruthenium(II) complexes have been shown to effectively catalyze the N-methylation of anilines using methanol (B129727) as the C1 source. acs.org These catalytic methods represent a significant advancement over stoichiometric approaches, offering milder reaction conditions and reduced waste.

Green Chemistry Principles and Sustainable Synthetic Route Optimization

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce environmental impact and enhance safety.

Solvent-Free and Environmentally Benign Reaction Conditions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. For amide synthesis, several solvent-free approaches have been developed. researchgate.netscispace.com Microwave-assisted synthesis has emerged as a powerful technique, often allowing for rapid, solvent-free amidation reactions with high yields. researchgate.net Mechanochemistry, utilizing techniques like ball milling, provides another solvent-free alternative that can lead to high yields of amides in short reaction times. omicsonline.org

The use of environmentally benign catalysts is also crucial. Boric acid has been demonstrated as a cheap, readily available, and environmentally friendly catalyst for the synthesis of amides from carboxylic acids and urea (B33335) under solvent-free conditions. semanticscholar.orgbohrium.com Additionally, transition-metal-free protocols, such as the use of NaOtBu for the direct amidation of unactivated esters, offer a sustainable and practical workup procedure that often avoids the need for organic solvents and chromatography. rsc.org

Catalyst Development for Enhanced Atom Economy and Efficiency

Atom economy is a central concept in green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones. The development of highly efficient catalysts is therefore a primary goal.

Ruthenium-catalyzed redox-neutral amide synthesis from alcohols and nitriles is a prime example of a 100% atom-economical process. chemistryviews.orgacs.org Similarly, catalytic systems based on abundant metals like iron are being developed to provide efficient and economical amidation strategies. rsc.org For acylation reactions, solid acid catalysts such as zeolites (e.g., ZSM-5-SO3H) and other reusable heterogeneous catalysts are gaining prominence. nih.gov These catalysts offer advantages like stability, ease of handling and recovery, and reduced waste generation, aligning perfectly with the goals of sustainable chemistry. nih.gov

Scale-Up Considerations and Process Chemistry for Preparative Synthesis

The transition from laboratory-scale synthesis to preparative, large-scale production of this compound and its analogues necessitates a thorough evaluation of process chemistry to ensure safety, efficiency, cost-effectiveness, and regulatory compliance. While specific process details for this compound are not extensively published, principles derived from the industrial synthesis of structurally related N-aryl-N-methylacetamides and other acetamide (B32628) compounds provide a robust framework for outlining scale-up considerations.

The primary synthetic route to N-aryl-N-methylacetamides involves a two-step process: the acylation of a primary arylamine followed by N-methylation. For this compound, this would typically involve the acetylation of 2-chloro-N-methylaniline. However, an alternative and often more controlled industrial route involves the acylation of 2-chloroaniline followed by methylation of the resulting secondary amide.

A key challenge in scaling up is managing reaction conditions and material handling. For instance, a patented industrial process for the simpler compound N-methylacetamide involves the direct amination of acetic acid with methylamine (B109427). google.comgoogle.com This process, which can be adapted for more complex molecules, is broken down into three major steps suitable for large-scale production: amination, distillation of water and excess acid, and finally, fractional distillation of the product. google.comgoogle.com In a representative batch, 200 kg of acetic acid is reacted with 98 kg of monomethylamine at 70-80°C for 2 hours to produce the crude product. google.com This highlights the shift from lab-scale glassware to large, controlled reactor vessels.

For more complex analogues like 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide, an intermediate in the synthesis of the drug Nintedanib, a different scale-up strategy is employed. google.com This process involves the acylation of p-nitroaniline with chloroacetic acid, followed by methylation using dimethyl sulfate. google.com This method is particularly relevant as it addresses the synthesis of a substituted N-aryl-N-methyl acetamide. The process was specifically designed for large-scale production, prioritizing stable and economical solvents like dichloromethane and water. google.com This choice is critical in an industrial setting to avoid issues like the decomposition of less stable solvents such as ethyl acetate (B1210297) under alkaline conditions, which can introduce impurities. google.com The reported yield for this industrial process is over 90%, with a purity exceeding 98%, demonstrating the efficiency possible with optimized scale-up chemistry. google.com

Key considerations for the preparative synthesis of this compound would include:

Raw Material Selection: Sourcing cost-effective and high-purity starting materials, such as 2-chloro-N-methylaniline or 2-chloroaniline and a suitable acetylating agent (e.g., acetic anhydride or acetyl chloride), is paramount.

Solvent Choice: Solvents must be selected based on reaction compatibility, cost, safety (flash point, toxicity), and ease of recovery. As seen with the Nintedanib intermediate, robust solvents like dichloromethane or toluene (B28343) are often preferred over more labile ester solvents for their stability under process conditions. google.com

Reaction Control: Maintaining optimal temperature and pressure is crucial for maximizing yield and minimizing impurity formation. This requires the use of jacketed reactors with precise temperature control systems. The amination process for N-methylacetamide, for example, is tightly controlled at 70-80°C. google.comgoogle.com

Work-up and Purification: In an industrial setting, purification is a significant cost driver. The process for N-methylacetamide utilizes a multi-stage distillation process, first removing water under atmospheric pressure, then excess acid under vacuum, before a final fractional distillation of the product. google.comgoogle.com This method avoids cumbersome and expensive chromatographic purification often used in lab-scale synthesis. For crystalline solids like this compound, crystallization is the preferred method for purification on a large scale, as it is efficient and yields high-purity material.

Impurity Profiling: A critical aspect of process chemistry is the identification and control of impurities. In the synthesis of related N-aryl 2-chloroacetamides, impurities can arise from side reactions or unreacted starting materials. researchgate.net Understanding the fate and purge of these impurities throughout the process is essential for achieving the desired product quality.

The following data tables, based on analogous industrial processes, illustrate the types of parameters that would be defined during the scale-up of this compound synthesis.

Table 1: Industrial Process Parameters for N-Methylacetamide Synthesis google.comgoogle.com

| Parameter | Value |

| Starting Materials | Acetic Acid, Monomethylamine |

| Batch Size (Input) | 200 kg Acetic Acid, 98 kg Monomethylamine |

| Reaction Temperature | 70-80°C |

| Reaction Time | 2 hours |

| Purification Method | Multi-stage distillation |

| Final Product Yield | 210 kg |

Table 2: Optimized Process for a Structurally Similar Compound (2-chloro-N-methyl-N-(4-nitrophenyl) acetamide) google.com

| Parameter | Details |

| Starting Material | p-Nitroaniline |

| Key Reactions | Acyl chlorination, Methylation |

| Solvents | Dichloromethane, Water |

| Key Advantage | Avoids unstable solvents like ethyl acetate, reducing impurity formation. |

| Reported Yield | > 90% |

| Reported Purity | > 98% |

These examples demonstrate that the preparative synthesis of this compound would likely involve a carefully optimized, multi-step process focusing on cost-effective reagents, robust solvents, and non-chromatographic purification methods to ensure a high-yielding and economically viable manufacturing route.

Elucidation of Reaction Mechanisms and Transformative Chemistry of N 2 Chlorophenyl N Methylacetamide

Electrophilic and Nucleophilic Substitution Reactions at Aromatic and Amide Centers

The reactivity of N-(2-chlorophenyl)-N-methylacetamide in substitution reactions is centered around its two main components: the phenyl ring and the amide group.

Aromatic Ring Substitution: The benzene (B151609) ring in this compound is subject to electrophilic aromatic substitution . The directing effects of the substituents on the ring, the chlorine atom and the N-methylacetamido group, are crucial in determining the position of incoming electrophiles. The chlorine atom is a deactivating, ortho, para-directing group, while the N-methylacetamido group is an activating, ortho, para-director. libretexts.org The interplay of these two groups governs the regioselectivity of substitution reactions. For instance, in nitration reactions, the incoming nitro group (NO₂⁺) will preferentially add to the positions ortho and para to the activating N-methylacetamido group, although the steric hindrance from this group might favor the para position. libretexts.orglibretexts.org

Conversely, the electron-deficient nature of the aromatic ring, enhanced by the presence of the chlorine atom, can also allow for nucleophilic aromatic substitution , particularly when strong electron-withdrawing groups are present in the ortho or para positions to the leaving group. libretexts.org In such cases, a nucleophile can displace the chloride ion. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Amide Center Substitution: The amide group itself can participate in substitution reactions. The nitrogen atom of the amide can act as a nucleophile, particularly in reactions like N-arylation. Modern catalytic systems, such as those employing nickel and photoredox catalysts, can facilitate the arylation of amides under mild conditions. acs.org This method allows for the formation of a new carbon-nitrogen bond at the amide nitrogen.

The carbonyl carbon of the amide is electrophilic and can be attacked by nucleophiles, leading to nucleophilic acyl substitution . pearson.com However, amides are generally the least reactive of the carboxylic acid derivatives towards nucleophilic attack. pressbooks.pub The reaction of an amine with an acid chloride is a common method for amide synthesis. pressbooks.pub

Hydrolytic Stability and Degradation Pathways Under Varied Chemical Conditions

The stability of the amide bond in this compound towards hydrolysis is a key aspect of its chemical character. Amides are generally stable in aqueous environments but can be hydrolyzed to their constituent carboxylic acid and amine under more forceful conditions. pressbooks.pub

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the amide undergoes hydrolysis. chemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by proton transfer and elimination of the amine, which is protonated in the acidic medium to form an ammonium (B1175870) salt. pressbooks.pub

Base-Catalyzed Hydrolysis: Alkaline hydrolysis requires heating with a strong base, such as sodium hydroxide (B78521). chemguide.co.uk The hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This process is generally more challenging than acid-catalyzed hydrolysis because the leaving group would be an amide anion, which is a poor leaving group. pressbooks.pub The final products are the carboxylate salt and the amine. pressbooks.pubchemguide.co.uk

The presence of the chloro-substituent on the aromatic ring can influence the rate of hydrolysis through its electronic effects.

Below is a table summarizing the conditions and products of hydrolysis:

| Condition | Reagents | Products | General Mechanism |

|---|---|---|---|

| Acidic | Dilute Acid (e.g., HCl), Heat | Acetic acid and N-methyl-2-chloroanilinium salt | Protonation of carbonyl oxygen followed by nucleophilic attack of water. pressbooks.pub |

| Basic | Base (e.g., NaOH), Heat | Acetate (B1210297) salt and N-methyl-2-chloroaniline | Nucleophilic attack of hydroxide ion on the carbonyl carbon. pressbooks.pub |

Intramolecular Rearrangements and Cyclization Reactions of this compound Derivatives

Derivatives of this compound can undergo a variety of intramolecular reactions, leading to the formation of cyclic structures. These reactions are of significant interest in the synthesis of heterocyclic compounds.

One notable reaction is the Bischler-Napieralski reaction , which is a method for synthesizing 3,4-dihydroisoquinolines. nrochemistry.comwikipedia.orgorganic-chemistry.org This reaction involves the intramolecular electrophilic cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comwikipedia.org While this compound itself is not a direct substrate for a classical Bischler-Napieralski reaction, a suitably modified derivative with a β-arylethyl group attached to the nitrogen could undergo such a cyclization. The reaction is most effective when the aromatic ring is electron-rich. nrochemistry.com

The mechanism of the Bischler-Napieralski reaction can proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate. nrochemistry.comwikipedia.org The resulting dihydroisoquinolines can be subsequently oxidized to form isoquinolines. wikipedia.org

Redox Chemistry and Associated Transformations of the Amide and Halogenated Aryl Moieties

The redox chemistry of this compound involves both the amide functional group and the halogenated aryl ring.

Amide Moiety: The amide group can be reduced to an amine. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). pressbooks.pub The reduction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the expulsion of the oxygen atom. pressbooks.pub

Halogenated Aryl Moiety: The chloro-substituent on the aryl ring can be removed through reductive dehalogenation. Electrochemical methods are increasingly being explored for the remediation of halogenated organic compounds. acs.org These methods involve the transfer of electrons to the molecule, leading to the cleavage of the carbon-halogen bond. The specific conditions, such as the choice of electrode and solvent, are critical for the efficiency of the process. acs.org

Conversely, the synthesis of N-aryl amides can be achieved from nitroarenes through a reductive amidation process. For example, nitroarenes can be converted to N-aryl amides in a one-pot reaction using trichlorosilane (B8805176) for the reduction of the nitro group, followed by reaction with an anhydride (B1165640). nih.gov Iron-mediated synthesis from nitroarenes and acyl chlorides also provides a route to N-aryl amides. researchgate.netrsc.org

Heterocyclic Annulation and Ring-Forming Reactions Involving this compound as a Precursor

This compound and its derivatives can serve as valuable precursors for the synthesis of various heterocyclic systems. The presence of the reactive N-H bond (in the corresponding secondary amide) and the potential for substitution on the aromatic ring provide multiple avenues for ring formation.

One important class of heterocycles that can be synthesized are benzodiazepines . These seven-membered rings are of significant interest in medicinal chemistry. For instance, 1,4-benzodiazepine (B1214927) derivatives can be synthesized through intramolecular C-N bond coupling reactions. nih.gov The condensation of o-phenylenediamines with ketones is a common method for the synthesis of 1,5-benzodiazepines. nih.gov While this compound is not a direct starting material for these specific examples, its structural motif is related to precursors used in benzodiazepine (B76468) synthesis. For example, N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide is a known impurity in the synthesis of diazepam, a well-known benzodiazepine. nih.gov

Furthermore, N-aryl 2-chloroacetamides, which are structurally related to the title compound, are known to react with various nucleophiles, leading to the formation of heterocycles like imidazoles, pyrroles, and thiazolidin-4-ones through intramolecular cyclization. researchgate.net

Systematic Derivatization and Structural Modification of N 2 Chlorophenyl N Methylacetamide Scaffolds

Synthesis of Positional Isomers and Substituent Analogues (e.g., Varying Halogenation, N-Alkyl Groups)

The synthesis of positional isomers and analogues of the N-(2-chlorophenyl)-N-methylacetamide scaffold allows for a detailed investigation into how substituent placement and the nature of various functional groups influence molecular properties. Common modifications include altering the position of the chlorine atom on the phenyl ring, introducing different halogens, and varying the N-alkyl group.

The general synthesis of N-aryl acetamides often involves the reaction of a substituted aniline (B41778) with an acylating agent. For instance, N-methyl aniline can be reacted with 2-chloroacetyl chloride to yield 2-chloro-N-methyl-N-phenylacetamide. ijpsr.info This basic methodology can be adapted to produce a wide range of analogues. By starting with different chloro-substituted N-methylanilines (e.g., 3-chloro or 4-chloro isomers), the corresponding positional isomers of the target compound can be prepared.

Varying the halogen substituent (e.g., fluorine, bromine, iodine) on the phenyl ring is another key modification. These analogues are typically synthesized from the appropriately halogenated anilines. For example, N-(2-fluoroethyl) analogues have been synthesized and compared to their 2-chloroethyl counterparts in other compound series. nih.gov

Modification of the N-alkyl group is also a common derivatization strategy. This can range from simple homologation (e.g., replacing the methyl with an ethyl or propyl group) to the introduction of more complex or functionalized alkyl chains. The synthesis of N-alkyl/aryl acetamide (B32628) derivatives is often achieved by treating chloroacetyl chloride with various aliphatic and aromatic amines. ijpsr.info More complex N-alkyl groups, such as N-(methoxymethyl), have also been incorporated into similar chloroacetamide structures. ijpsr.info The synthesis of N-alkyl cyclopropylamines has been achieved through methods involving the cyclopropanation of α-chloro imines, demonstrating a pathway to introduce cyclic alkyl groups at the nitrogen. rsc.org

The table below summarizes representative analogues and the synthetic approaches.

| Analogue Type | Example Compound/Class | General Synthetic Approach |

| Positional Isomer | N-(3-chlorophenyl)-N-methylacetamide | Acylation of N-methyl-3-chloroaniline |

| Positional Isomer | N-(4-chlorophenyl)-N-methylacetamide | Acylation of N-methyl-4-chloroaniline |

| Varying Halogenation | N-(2-bromophenyl)-N-methylacetamide | Acylation of N-methyl-2-bromoaniline |

| Varying N-Alkyl Group | N-(2-chlorophenyl)-N-ethylacetamide | Acylation of N-ethyl-2-chloroaniline |

| Functionalized N-Alkyl | 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide ijpsr.info | Reaction of the corresponding N-substituted aniline with chloroacetyl chloride. ijpsr.info |

| Cyclic N-Alkyl | N-Alkyl 2,2-dialkylcyclopropylamines rsc.org | Cyclopropanation of α-chloro imines followed by reductive demethoxylation. rsc.org |

Functionalization of the Chlorophenyl Aromatic Ring System

Further diversification of the this compound scaffold can be achieved by introducing additional functional groups onto the chlorophenyl ring. These modifications can proceed through various aromatic substitution reactions, although the presence of the deactivating chloro and acetamido groups influences the reactivity and regioselectivity of these transformations.

Electrophilic aromatic substitution reactions, such as nitration, sulfonation, or Friedel-Crafts reactions, would be expected to direct incoming electrophiles to the positions ortho and para to the chlorine atom, and meta to the N-methylacetamido group, though the steric hindrance from the N-methylacetamido group can be significant.

A more versatile approach involves palladium/copper-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide range of substituents. For instance, aminoacetylenic ketones have been synthesized via the cross-coupling of terminal propargylamines with acyl chlorides, which can then undergo intramolecular cyclization involving an N-aryl group. mdpi.com This demonstrates a pathway to construct new ring systems fused to or incorporating the chlorophenyl moiety. In one study, a 4-((4-chlorophenyl)amino) substituted precursor underwent a base-catalyzed intramolecular cyclization to form a pyrrol-3-one derivative. mdpi.com

Deaminative halogenation represents another strategy for modifying aromatic amines, which could be adapted for precursors to the target compound. researchgate.net For example, an amino group on the phenyl ring can be converted to other halogens, providing a route to poly-halogenated or mixed-halogenated analogues.

The table below outlines potential functionalization strategies for the chlorophenyl ring.

| Reaction Type | Reagents/Conditions | Potential Product |

| Intramolecular Cyclization | Base-catalyzed (e.g., KOH in ethanol) mdpi.com | Fused or spiro-heterocyclic systems |

| Cross-Coupling | PdCl₂/CuI/Ph₃P catalyst system with acyl chlorides mdpi.com | Aryl- or acyl-substituted derivatives |

| Deaminative Halogenation | N-anomeric amide reagents researchgate.net | Conversion of an amino substituent to a halogen |

Modification at the Amide Nitrogen and Carbonyl Moiety

The amide group itself is a key site for structural modification. Transformations at the amide nitrogen or the carbonyl carbon can lead to compounds with fundamentally different chemical properties.

One significant modification involves the N-tosylation of N-methylamides. The resulting N-tosyl-N-methylamide is activated towards nucleophilic attack at the carbonyl carbon. This allows for the conversion of the amide into a variety of other functional groups. For example, treatment with hydroxide (B78521) or alkoxides can convert the amide into carboxylic acids or esters, respectively. researchgate.net Furthermore, reaction with neutral amines can yield different amide derivatives. researchgate.net

The amide nitrogen can also be a site for reactions like chlorination. Studies on the chlorination of N-methylacetamide with hypochlorous acid (HOCl) have shown that the reaction likely proceeds through the formation of an iminol intermediate, which then reacts with HOCl. nih.gov

The carbonyl oxygen can be replaced with a sulfur atom to form the corresponding thioamide. This is typically achieved using reagents like Lawesson's reagent or phosphorus pentasulfide. Thioamides often exhibit different chemical reactivity and biological activity profiles compared to their amide counterparts.

The table below details methods for modifying the amide functionality.

| Modification Site | Reagents | Resulting Functional Group |

| Amide Nitrogen/Carbonyl | 1. N-Tosylation2. Nucleophile (e.g., H₂O, ROH, RNH₂) researchgate.net | Carboxylic Acid, Ester, or different Amide researchgate.net |

| Amide Nitrogen | Hypochlorous Acid (HOCl) nih.gov | N-chloroamide nih.gov |

| Carbonyl Oxygen | Lawesson's Reagent or P₄S₁₀ | Thioamide |

Stereochemical Investigations of Chiral N-Methylacetamide Derivatives (if applicable)

While this compound itself is not chiral, the introduction of chiral centers can lead to stereoisomers with distinct properties. Stereochemical investigations become relevant when chiral substituents are introduced to the N-alkyl group, the acetamide backbone, or the aromatic ring, or when the molecule adopts a conformation that results in atropisomerism.

N-alkyl-N-aryl tertiary acetamides are known to exist as a mixture of E and Z conformers due to the restricted rotation around the amide C-N bond. nih.gov The conformational properties of such amides can be investigated using NMR spectroscopy techniques. For instance, 1H–19F heteronuclear Overhauser spectroscopy (HOESY) has been used to establish the stereochemistry of major (E) and minor (Z) conformers in fluorinated acetamide derivatives. nih.govacs.org These studies indicate that E-amides are generally preferred. nih.gov

When a chiral auxiliary is used, such as in the synthesis of chiral amines from N-chiral-ketimines, the stereochemical outcome of reactions can be complex. Investigations into the reduction of N-chiral imines have explored whether the observed diastereomeric excess results from an in situ cis-to-trans isomerization before reduction or from the inherent facial bias of the chiral auxiliary in different conformers. researchgate.net Such studies are crucial for controlling the stereochemistry of products derived from chiral precursors related to the N-methylacetamide scaffold.

The table below summarizes key aspects of stereochemical investigations.

| Area of Investigation | Technique/Methodology | Key Findings/Applications |

| Amide Bond Conformation | NMR Spectroscopy (e.g., HOESY) nih.govacs.org | Determination of E/Z conformer ratios and stereochemistry. E-conformers are often favored. nih.gov |

| Diastereoselective Synthesis | Use of Chiral Auxiliaries researchgate.net | Understanding and controlling the stereochemical outcome of reactions on chiral precursors. |

| Chiral Amine Synthesis | Reduction of N-chiral imines researchgate.net | Investigation of factors controlling facial selectivity during reduction. researchgate.net |

Advanced Spectroscopic and Crystallographic Characterization of N 2 Chlorophenyl N Methylacetamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure and dynamics of N-(2-chlorophenyl)-N-methylacetamide in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the conformational preferences and the electronic environment of the different atoms within the molecule.

In the ¹H NMR spectrum of N-(2-bromophenyl)-N-methylacetamide, a related compound, the signals for the methyl protons appear as singlets. For instance, the N-methyl protons (CH₃) resonate at approximately 3.20 ppm, while the acetyl protons (CH₃) are observed around 1.81 ppm. The aromatic protons exhibit complex multiplicity in the range of 7.24-7.69 ppm due to spin-spin coupling. rsc.org Similarly, for N-methyl-N-(o-tolyl)acetamide, the N-methyl and acetyl protons appear at 3.19 ppm and 1.78 ppm, respectively, with the tolyl protons showing signals between 7.11 and 7.31 ppm. rsc.org

The ¹³C NMR spectrum provides further insight into the carbon framework. For N-(2-bromophenyl)-N-methylacetamide, characteristic chemical shifts are observed for the carbonyl carbon (C=O) at 170.54 ppm, the N-methyl carbon at 35.80 ppm, and the acetyl methyl carbon at 22.23 ppm. The aromatic carbons resonate at various positions, with the carbon attached to the bromine atom appearing at 123.45 ppm. rsc.org

Interactive Data Table: ¹H and ¹³C NMR Data for N-methylacetamide Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N-(2-bromophenyl)-N-methylacetamide | 7.69 (d, 1H), 7.40 (t, 1H), 7.24-7.31 (m, 2H), 3.20 (s, 3H), 1.81 (s, 3H) | 170.54, 143.27, 134.00, 129.88, 129.76, 129.15, 123.45, 35.80, 22.23 |

| N-methyl-N-(o-tolyl)acetamide | 7.25-7.31 (m, 3H), 7.11-7.13 (m, 1H), 3.19 (s, 3H), 2.24 (s, 3H), 1.78 (s, 3H) | 170.89, 143.16, 135.42, 131.55, 128.46, 127.94, 127.59, 35.95, 22.02, 17.39 |

| N-(3-chlorophenyl)-N-methylacetamide | 7.34-7.36 (m, 2H), 7.22 (s, 2H), 7.10 (d, 1H), 3.26 (m, 3H), 1.90 (m, 3H) | 170.30, 145.78, 135.17, 130.77, 128.06, 127.55, 125.49, 37.18, 22.48 |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a detailed picture of the molecular vibrations and, by extension, the bonding within this compound. These techniques are particularly sensitive to the functional groups present in the molecule.

The FT-IR spectrum of N-(2-bromophenyl)-N-methylacetamide, a structural analog, displays a strong absorption band for the carbonyl (C=O) stretching vibration around 1662 cm⁻¹. rsc.org This frequency is characteristic of an amide I band. Other significant peaks include those for C-H stretching of the aromatic and methyl groups, and C-N stretching vibrations. The infrared spectra of crystalline complexes of N-methylacetamide have been studied in detail, showing characteristic bands for N-H stretching (3050-3500 cm⁻¹), the amide I band (1500-1750 cm⁻¹), and N-H bending (400-800 cm⁻¹). researchgate.net

Raman spectroscopy provides complementary information. For N-methylacetamide, UV resonance Raman spectra have been recorded at various excitation wavelengths, revealing details about the amide electronic transitions. researchgate.net The combination of FT-IR and Raman data allows for a comprehensive assignment of the vibrational modes of the molecule, which can be further supported by computational calculations to refine the understanding of its molecular structure and bonding.

Interactive Data Table: Key FT-IR Vibrational Frequencies for N-methylacetamide Derivatives

| Compound | C=O Stretch (Amide I) (cm⁻¹) | Other Key Bands (cm⁻¹) |

| N-(2-bromophenyl)-N-methylacetamide | 1662 | 1485, 1374, 1304, 1142, 1086, 1018, 841, 736, 723 |

| N-methyl-N-(o-tolyl)acetamide | 1654 | 1493, 1377, 1142, 1038, 776, 730 |

| N-(3-chlorophenyl)-N-methylacetamide | Not specified | 1888, 1699, 1595, 1444, 1369, 935, 814, 736, 695 |

Mass Spectrometry Techniques for Structural Elucidation and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for identifying and quantifying impurities. amazonaws.commolnar-institute.com Soft ionization techniques allow for the observation of the molecular ion, while tandem mass spectrometry (MS/MS) experiments provide structural information through controlled fragmentation of the parent ion. nih.gov

For this compound, the predicted monoisotopic mass is 183.04509 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, which aids in determining the elemental formula. rsc.org Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing volatile compounds and can be used to separate this compound from related impurities before mass analysis. rsc.org

The fragmentation pattern in the mass spectrum is characteristic of the molecule's structure. Common fragmentation pathways for N-aryl-N-methylacetamides involve cleavage of the amide bond and fragmentation of the aromatic ring. The study of these fragmentation patterns is crucial for the structural elucidation of unknown impurities and degradation products that may be present in a sample. dphen1.comijsdr.org

Interactive Data Table: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 184.05237 | 136.0 |

| [M+Na]⁺ | 206.03431 | 144.5 |

| [M-H]⁻ | 182.03781 | 141.3 |

| [M+NH₄]⁺ | 201.07891 | 157.3 |

| [M+K]⁺ | 222.00825 | 142.3 |

| [M+H-H₂O]⁺ | 166.04235 | 131.0 |

| [M+HCOO]⁻ | 228.04329 | 157.0 |

| [M+CH₃COO]⁻ | 242.05894 | 185.9 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination and Intermolecular Interactions

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. This technique is essential for understanding the precise molecular geometry and the nature of intermolecular interactions that dictate the crystal packing.

For N-substituted acetamide (B32628) derivatives, SCXRD studies have revealed important conformational features. For example, in the crystal structure of N-(3-chlorophenyl)-2,2,2-trimethylacetamide, the conformation of the N-H bond is anti to the meta-chloro substituent. doi.org In N-(2-chlorophenyl)acetamide, the N-H bond is syn to the ortho-chloro substituent. researchgate.net These conformational preferences are influenced by a combination of steric and electronic effects.

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. In many N-substituted acetamides, N-H···O hydrogen bonds are a dominant feature, often leading to the formation of chains or dimers. researchgate.netnih.gov For N,N-disubstituted acetamides like this compound, which lack an amide proton, classical hydrogen bonding is not possible. Instead, weaker C-H···O interactions and π-π stacking between aromatic rings play a significant role in the crystal packing. nih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts, providing insights into the relative importance of different types of interactions in the crystal structure. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the solid-state chemistry of pharmaceuticals and other materials. nih.gov Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. N-methylacetamide itself is known to exhibit polymorphism. scilit.comscispace.com

The study of polymorphism in N-methylacetamide derivatives involves techniques like differential scanning calorimetry (DSC) to detect phase transitions and variable-temperature X-ray diffraction to characterize the different crystalline forms. researchgate.netnsf.gov Understanding the factors that control polymorphism is crucial for ensuring the consistency and performance of materials containing these compounds.

Electronic Spectroscopy (UV-Vis) for Optical Properties and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of N-(4-methoxyphenyl)-N-methylacetamide, a related compound, shows absorption maxima that are characteristic of the electronic structure of the molecule. nist.gov For acetamide-chalcone derivatives, intense absorption bands in the UV region are typically assigned to π-π* electronic transitions. mdpi.com The position and intensity of these absorption bands can be influenced by the substituents on the aromatic ring and the solvent environment. science-softcon.de

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectrum and assign the observed transitions to specific molecular orbital excitations. nih.gov This combination of experimental and computational approaches provides a detailed understanding of the optical and electronic properties of this compound and its derivatives. nih.govrsc.org

Theoretical and Computational Chemistry Studies on N 2 Chlorophenyl N Methylacetamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in optimizing molecular geometries and predicting a wide array of properties, including electronic distribution and chemical reactivity. nih.gov For N-(2-chlorophenyl)-N-methylacetamide, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), would be employed to compute its ground-state geometry and electronic characteristics. nih.govnih.gov These calculations form the foundation for more advanced analyses, such as Frontier Molecular Orbital (FMO) analysis and Electrostatic Potential (ESP) mapping.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, defining the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, indicating its electrophilicity. youtube.comjseepublisher.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity and a greater ease of electronic excitation. jseepublisher.com

In this compound, the HOMO is expected to be localized primarily on the N-methylacetamido group and the phenyl ring, while the LUMO would also be distributed across the aromatic system. The electron-withdrawing nature of the chlorine atom would likely lower the energy of both the HOMO and LUMO compared to a non-substituted analog. The energy gap is a key parameter derived from these calculations. For instance, studies on related molecules provide insight into typical energy gap values.

Table 1: Representative Frontier Molecular Orbital Energies from DFT Calculations for an Analogous Compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.95 |

| LUMO | -0.63 |

| Energy Gap (ΔE) | 6.32 |

Data derived from a study on 2-methyl-1-phenylpropan-2-amine, illustrating a typical FMO analysis. jseepublisher.com

The calculated HOMO-LUMO gap for this compound would explain the charge transfer interactions occurring within the molecule, which are fundamental to its reactivity. jseepublisher.com

Molecular Electrostatic Potential (ESP) maps, also known as electrostatic potential energy maps, are powerful tools for visualizing the three-dimensional charge distribution of a molecule. libretexts.org These maps illustrate the electrostatic potential on the electron density surface, allowing for the prediction of how molecules will interact. libretexts.orguni-muenchen.de Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. youtube.com

For this compound, an ESP map would reveal several key features:

Negative Potential: A strong negative potential would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. A region of negative to neutral potential would also be associated with the electronegative chlorine atom on the phenyl ring.

Positive Potential: Positive potential would be located around the hydrogen atoms of the methyl groups.

Aromatic Ring: The phenyl ring itself would display a complex potential distribution, influenced by the competing electronic effects of the electron-withdrawing chlorine atom and the electron-donating N-methylacetamido group.

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. nih.gov

NMR Chemical Shifts: Theoretical calculations can predict proton (¹H) and carbon-¹³C NMR chemical shifts with considerable accuracy. mdpi.commdpi.com Methods like the Gauge-Including Atomic Orbital (GIAO) approach are employed to compute the isotropic magnetic shielding tensors, which are then converted to chemical shifts. mdpi.com The predicted shifts for this compound would be highly sensitive to the local electronic environment of each nucleus, influenced by the chloro- and N-methylacetamido substituents. Comparing these theoretical values with experimental spectra is a powerful method for structural verification. nih.gov

Vibrational Frequencies: DFT calculations can accurately predict the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. nih.govesisresearch.org For amide-containing molecules like this compound, this is particularly useful for assigning the characteristic amide absorption bands. semanticscholar.org

Table 2: Characteristic Amide Vibrational Modes and Typical Calculated Frequency Ranges for N-methylacetamide (NMA)

| Amide Band | Description | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amide I | Primarily C=O stretching | 1600–1800 |

| Amide II | N-H bending and C-N stretching | 1470–1570 |

| Amide III | C-N stretching and N-H bending | 1250–1350 |

Data derived from studies on N-methylacetamide. semanticscholar.org

The calculated frequencies for this compound would be scaled to correct for anharmonicity and systematic errors in the computational method. scirp.org The presence of the chlorophenyl group would introduce additional vibrational modes, particularly related to C-Cl stretching, which typically appears in the 550–850 cm⁻¹ range. scirp.org

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT could predict the λ_max values corresponding to π → π* and n → π* transitions within the aromatic ring and the carbonyl group, providing insight into its photophysical properties. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes and intermolecular interactions with solvents or other molecules over time. rsc.orgfcien.edu.uy

For this compound, MD simulations would be crucial for exploring:

Conformational Analysis: N-substituted amides can exist as cis and trans isomers due to the significant energy barrier to rotation around the C-N amide bond. MD simulations can explore the conformational landscape, the relative stability of these isomers, and the dynamics of their interconversion. fcien.edu.uy

Intermolecular Interactions: When simulated in a solvent like water, MD can reveal detailed information about hydrogen bond dynamics. researchgate.net Although this compound cannot donate a hydrogen bond from its amide nitrogen, its carbonyl oxygen is a strong hydrogen bond acceptor. Simulations can quantify the number and lifetime of hydrogen bonds between the carbonyl oxygen and solvent molecules, which is critical for understanding its solubility and behavior in aqueous environments. nih.govchemrxiv.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Characteristics

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of molecules based on their chemical structure. These models create a mathematical relationship between calculated molecular descriptors (representing electronic, steric, and thermodynamic features) and an experimentally measured property. asianpubs.org

A QSPR model for this compound and related compounds could be developed to predict key physicochemical characteristics such as:

Boiling point

Vapor pressure

Solubility

Partition coefficient (log P)

For example, a study on a series of N-(aryl)-2-thiophene-2-ylacetamide derivatives successfully developed a QSPR model to predict their partition coefficients using descriptors related to hydrogen bond acceptors and field effects. asianpubs.org A similar methodology could be applied to this compound to create a predictive tool for its properties without the need for direct experimental measurement.

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. nih.gov For this compound, a key process to study would be the rotational isomerization around the C(O)-N bond.

This analysis involves:

Mapping the Potential Energy Surface: The energy of the molecule is calculated as a function of the dihedral angle defining the rotation around the amide bond.

Locating the Transition State: The highest point on the energy pathway between the cis and trans isomers corresponds to the transition state structure.

Calculating Activation Energy: The energy difference between the ground state (e.g., the trans isomer) and the transition state gives the activation barrier for the reaction.

Studies on the isomerization of N-methylacetamide have used this approach to understand the energetics of this fundamental process in peptides. fcien.edu.uy Applying this method to this compound would reveal how the electronic and steric effects of the chlorophenyl group influence the rotational barrier of the amide bond.

Aromaticity and Antiaromaticity Analysis in Conjugated Derivatives

While direct computational data on conjugated derivatives of This compound is absent from the reviewed literature, the study on substituted N-phenylacetamide offers a strong basis for discussion. The research employed several well-established indices to quantify the aromaticity of the phenyl ring, providing a detailed picture of electronic delocalization.

Detailed Research Findings:

The investigation into substituted N-phenylacetamide derivatives utilized DFT calculations at the B3LYP/6-31+G(d,p) level to determine various aromaticity indices. worldscientific.com These indices include those based on geometric, magnetic, and electronic criteria.

Geometric Criterion (HOMA): The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index. It evaluates the degree of bond length equalization in a cyclic system, with a value of 1 indicating a fully aromatic system and values close to 0 suggesting a non-aromatic one.

Electronic Criterion (HOMED): The Harmonic Oscillator Model of Electron Delocalization (HOMED) is another index that correlates with the degree of electron delocalization within the ring.

Magnetic Criterion (NICS): The Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated at the center of the ring (NICS(0)) or at a point above the ring plane (NICS(1)). Negative NICS values typically indicate the presence of a diatropic ring current, a hallmark of aromaticity, while positive values suggest a paratropic ring current, characteristic of antiaromaticity.

The study by Fereyduni et al. systematically evaluated the impact of different substituent groups at the meta and para positions of N-phenylacetamide . The findings indicated that the aromaticity of the phenyl ring is sensitive to the electron-donating or electron-withdrawing nature of the substituent. For chloro-substituted derivatives, the following data was reported:

Aromaticity Indices for Chloro-Substituted N-phenylacetamide Derivatives

| Derivative | HOMA | HOMED | NICS(0) (ppm) | NICS(1) (ppm) |

|---|---|---|---|---|

| N-phenylacetamide (unsubstituted) | 0.978 | 0.854 | -9.04 | -10.03 |

| m-chloro-N-phenylacetamide | 0.977 | 0.849 | -8.92 | -9.92 |

| p-chloro-N-phenylacetamide | 0.976 | 0.847 | -8.89 | -9.89 |

Data sourced from Fereyduni et al. worldscientific.com

These results show that the introduction of a chlorine atom at either the meta or para position leads to a very slight decrease in the aromaticity of the phenyl ring compared to the unsubstituted N-phenylacetamide . worldscientific.com This is evidenced by the small reduction in the HOMA and HOMED values and the slightly less negative NICS values. The study established a general trend where electron-withdrawing groups tended to increase aromaticity, while electron-releasing groups decreased it. However, halogens like chlorine presented a more complex behavior due to the interplay between their inductive electron-withdrawing effects and resonance electron-donating effects. worldscientific.com

Although this data does not pertain to the ortho-substituted or N-methylated target compound, it strongly suggests that the aromatic character of the phenyl ring in This compound would be broadly similar to that of benzene (B151609), with minor perturbations induced by the chloro and N-methylacetamido groups. The principles of aromaticity dictate that for a compound to be aromatic, it must be cyclic, planar, conjugated, and possess 4n+2 π electrons. msu.eduThis compound fulfills these criteria for its phenyl ring.

Further computational studies would be necessary to precisely quantify the aromaticity of This compound and to explore how extending the conjugation—for instance, by modifying the acetyl group into a larger unsaturated system—would alter the aromatic and electronic characteristics of the molecule.

Exploration of Non Biological Applications and Material Science Contributions of N 2 Chlorophenyl N Methylacetamide and Analogues

Role as Synthetic Intermediates in Fine Chemical Synthesis

N-(2-chlorophenyl)-N-methylacetamide and its related chloroacetamide derivatives are valuable intermediates in the synthesis of a wide array of fine chemicals. researchgate.netmedchemexpress.com The reactivity of the chloroacetyl group allows for facile nucleophilic substitution, making these compounds versatile building blocks for constructing more complex molecular architectures. researchgate.net This reactivity is fundamental to their role in producing pharmaceuticals, agrochemicals, dyes, and other specialty chemicals. zhishangchemical.com

The synthesis of various N-aryl 2-chloroacetamides is typically achieved through the chloroacetylation of the corresponding aryl amine. researchgate.net These intermediates can then undergo further reactions, such as intramolecular cyclization, to form diverse heterocyclic systems like imidazoles, pyrroles, and thiophenes. researchgate.net The ease of replacing the chlorine atom with oxygen, nitrogen, or sulfur nucleophiles underpins their utility in organic synthesis. researchgate.net

For instance, N-substituted chloroacetamide derivatives are prepared by reacting the appropriate amines with chloroacetyl chloride. researchgate.net This straightforward process provides a foundation for creating a multitude of compounds with tailored properties. The resulting products can serve as precursors for more complex molecules in various industrial applications. medchemexpress.com

Potential as Ligands or Precursors in Coordination Chemistry

The structural features of this compound and its analogues suggest their potential utility as ligands in coordination chemistry. The presence of nitrogen and oxygen donor atoms allows these molecules to coordinate with metal ions, forming stable complexes. mdpi.comlibretexts.org N-heterocyclic ligands, in general, are widely investigated for their coordination behavior with transition metals. mdpi.com

Amide-containing molecules can act as ligands, binding to metal centers through the nitrogen and/or oxygen atoms of the amide group. The specific coordination mode can be influenced by the nature of the metal ion and the steric and electronic properties of the ligand. The resulting metal complexes can exhibit interesting catalytic or material properties. mdpi.com

While direct studies on the coordination chemistry of this compound are not extensively documented, the broader class of N-aryl acetamides and related N-heterocyclic compounds have been shown to form complexes with various transition metals. mdpi.com These complexes have found applications as catalysts and functional materials. mdpi.com The ability of the amide group to participate in hydrogen bonding can also influence the supramolecular structure of the resulting coordination compounds. mdpi.com

Integration into Polymer Chemistry or Advanced Material Science

The applications of this compound analogues extend into the field of polymer chemistry and advanced materials, particularly in the development of functional polymers and novel solvent systems.

Applications in Deep Eutectic Solvents (DESs) and Ionic Liquids

N-methylacetamide (NMA), a structural analogue, is a key component in the formation of deep eutectic solvents (DESs). rsc.org DESs are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that have a significantly lower melting point than the individual components. nih.govnih.gov These solvents are gaining attention as green alternatives to traditional organic solvents due to their low volatility, high thermal stability, and tunable physicochemical properties. nih.gov

For example, DESs based on N-methylacetamide and a lithium salt have been investigated as potential electrolytes for lithium-ion batteries. rsc.org These electrolytes exhibit large electrochemical stability windows and good compatibility with electrode materials. rsc.org The strong interactions between the components in the DES contribute to their favorable properties. rsc.org The general class of ionic liquids (ILs), which share some characteristics with DESs, are also valued for their designer nature, allowing for the tuning of properties for specific applications in synthesis and materials science. nih.govnih.gov

Role as Monomers, Plasticizers, or Additives in Polymer Synthesis

Analogues of this compound, such as N-vinylamides and N-aryl (meth)acrylamides, serve as versatile monomers in polymer synthesis. researchgate.netmdpi.com These monomers can be polymerized through various techniques, including controlled radical polymerization, to produce polymers with well-defined architectures and properties. researchgate.netuclouvain.be

For instance, N-vinylamides have been used to create degradable polymers and are explored for applications in biomaterials and surfactants. researchgate.net Copolymers of N-vinylamides can be synthesized with tunable properties, such as lower critical solution temperature (LCST), which is important for creating "smart" materials that respond to temperature changes. uclouvain.be The resulting polymers can be used in applications like drug delivery systems and sensors. uclouvain.be

Furthermore, N-(2-arylethyl)-2-methylprop-2-enamides, another class of related monomers, have been used in the synthesis of molecularly imprinted polymers (MIPs). mdpi.com These polymers are designed to have specific recognition sites for target molecules, making them useful in separation science and as sensors. mdpi.com

Analytical Chemistry Reagents or Standards Development

In the field of analytical chemistry, this compound and its isomers can be utilized as analytical standards for method development and validation. The availability of pure reference materials is crucial for ensuring the accuracy and reliability of analytical measurements. Commercial suppliers often provide these compounds with a specified purity, making them suitable for such applications. chemscene.comsigmaaldrich.com

The development of analytical methods for the detection and quantification of these compounds in various matrices is important for quality control in chemical synthesis and for monitoring their presence in environmental or biological samples. Techniques such as chromatography and spectroscopy would rely on the availability of well-characterized standards.

Moreover, the reactivity of the chloroacetamide group can be exploited for derivatization reactions in analytical chemistry. By reacting with specific reagents, the detectability of the analyte can be enhanced, or its chromatographic behavior can be modified to improve separation.

Interactive Data Table: Properties of N-Methylacetamide Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Application Area |

| This compound | 74585-34-5 | C₉H₁₀ClNO | 183.63 | Synthetic Intermediate |

| N-(3-chlorophenyl)-N-methylacetamide | 54766-53-9 | C₉H₁₀ClNO | 183.63 | Synthetic Intermediate |

| N-(4-chlorophenyl)-N-methylacetamide | 10219-10-0 | C₉H₁₀ClNO | 183.63 | Synthetic Intermediate |

| N-Methylacetamide | 79-16-3 | C₃H₇NO | 73.09 | DES Component, Solvent |

| 2-Chloro-N-methoxy-N-methylacetamide | 67442-07-3 | C₄H₈ClNO₂ | 137.56 | Synthetic Reagent |

| N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide | 6021-21-2 | C₁₆H₁₃Cl₂NO₂ | 322.19 | Chemical Intermediate |

Future Research Directions and Emerging Paradigms in N 2 Chlorophenyl N Methylacetamide Chemistry

Development of Novel Catalytic Systems for Efficient Synthesis and Transformation

The synthesis of N-aryl amides, including N-(2-chlorophenyl)-N-methylacetamide, traditionally relies on methods that can be inefficient or require harsh conditions. arabjchem.org Modern organic synthesis is moving towards catalytic approaches that offer higher efficiency, milder conditions, and greater substrate tolerance. researchgate.netresearchgate.net

Future research should focus on applying and developing novel catalytic systems for the synthesis of this compound. Key areas of investigation include:

Copper-Catalyzed Reactions: Ligand-free, copper-catalyzed methods have shown high efficiency in producing N-aryl amides from arylboronic acids and nitriles. organic-chemistry.orgthieme-connect.comresearchgate.net This air-tolerant process avoids expensive ligands and could be optimized for the large-scale, economical production of this compound. organic-chemistry.org

Iron-Mediated Synthesis: An exceptionally mild and selective method utilizes iron dust to synthesize N-aryl amides from readily available nitroarenes and acyl halides in water. acs.org Adapting this method could provide a green and scalable route to the target compound.

Umpolung Amide Synthesis (UmAS): A novel paradigm in amide synthesis involves the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines. acs.orgresearchgate.netnih.gov This method is notable for proceeding without the risk of α-epimerization, a common side reaction in traditional amide coupling, making it particularly relevant for synthesizing chiral analogues. acs.orgnih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis presents a green and efficient pathway for amide synthesis. mdpi.com This can involve the oxidative amidation of potassium thioacids with amines, offering a catalytic process with a reduced environmental footprint. mdpi.com

Table 1: Comparison of Emerging Catalytic Systems for N-Aryl Amide Synthesis

| Catalytic System | Key Features | Potential Advantages for this compound |

| Copper-Catalyzed ipso-Amidation | Uses arylboronic acids and nitriles; ligand-free; air-tolerant. organic-chemistry.orgthieme-connect.com | Economical, scalable, and environmentally friendly due to the use of air as an oxidant. organic-chemistry.org |

| Fe-Mediated Synthesis | Uses nitroarenes and acyl halides with Fe dust in water. acs.org | High selectivity, mild conditions, and use of an inexpensive, benign metal. acs.org |

| Umpolung Amide Synthesis (UmAS) | Reacts α-fluoronitroalkanes and N-aryl hydroxylamines; avoids epimerization. acs.orgnih.gov | Crucial for the synthesis of potential chiral analogues with high optical purity. nih.gov |

| Visible-Light Photoredox Catalysis | Uses light energy to drive oxidative amidation. mdpi.com | Green, energy-efficient, and operates under mild conditions. mdpi.com |

| Ruthenium-Based Catalysis | Enables dehydrogenative amidation of alcohols and amines. researchgate.netresearchgate.net | High atom economy with hydrogen gas as the only byproduct. researchgate.net |

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Mechanistic Insights

Understanding reaction kinetics and mechanisms is fundamental to optimizing the synthesis of this compound. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are invaluable for gaining these insights without the need for traditional, time-consuming offline analysis. nih.gov

Future research directions should incorporate these powerful analytical tools:

In-Situ FTIR Spectroscopy: Fiber-optic-coupled Fourier Transform Infrared (FTIR) spectroscopy probes can be directly inserted into a reaction vessel. nih.gov This allows for the continuous tracking of reactant consumption and product/intermediate formation, providing precise data on reaction rates and endpoints. nih.govnih.govresearchgate.net For the synthesis of this compound, this could be used to optimize parameters like temperature, catalyst loading, and reaction time under actual process conditions. nih.gov

Atmospheric Solids Analysis Probe (ASAP) Mass Spectrometry: ASAP-MS is a rapid and direct analytical technique for volatile and semi-volatile compounds. waters.comwaters.comadvion.comrsc.org It requires no sample preparation and can provide structural information in under a minute, making it ideal for high-throughput screening of reaction conditions or for quickly confirming product formation. waters.comwaters.com Its ability to analyze complex mixtures directly from the reaction vessel greatly enhances workflow efficiency. waters.com

Table 2: Advanced Spectroscopic Techniques for Reaction Analysis

| Technique | Principle | Application to this compound Synthesis |

| In-Situ FTIR (e.g., ReactIR) | A probe measures the infrared spectrum of the reaction mixture in real-time, tracking concentrations of species with unique IR absorbances. nih.govnih.gov | - Precise determination of reaction kinetics and endpoints. - Identification of transient intermediates. - Optimization of process parameters (temperature, concentration). nih.gov |

| ASAP-MS | A sample is placed on a probe, vaporized by heated nitrogen gas, and ionized at atmospheric pressure for mass analysis. waters.comrsc.orgosti.gov | - Rapid (<1 min) confirmation of product molecular weight. waters.com - High-throughput screening of catalysts and conditions. - Direct analysis of reaction mixtures without workup. waters.com |

Green Chemistry Approaches to Sustainable Production and Utilization

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jddhs.com Applying these principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes.

Future research should focus on several key green chemistry strategies:

Safer Solvents: Traditional solvents often contribute significantly to the environmental impact of a chemical process. jddhs.com Research into replacing regulated solvents with safer, bio-based alternatives is a priority. For instance, computational tools can predict the solubility of amides in various solvents to identify greener options that maintain or improve reaction productivity. jddhs.com

Atom Economy and Waste Reduction: The ideal chemical synthesis maximizes the incorporation of all materials used in the process into the final product. unimi.it Catalytic methods, such as those involving transition metals or enzymes, are inherently more atom-economical than stoichiometric approaches, which generate large amounts of waste. researchgate.netunimi.it Future work should aim to develop catalytic routes to this compound that have a high atom economy and a low E-factor (Environmental factor). rsc.org

Energy Efficiency: Employing energy-efficient methods like microwave-assisted or flow chemistry synthesis can significantly reduce energy consumption and reaction times. jddhs.comresearchgate.netvapourtec.com Solvent-free reactions, conducted either via microwave irradiation or conventional heating, represent a particularly eco-friendly approach. researchgate.net

Table 3: Green Chemistry Strategies for Amide Synthesis

| Green Chemistry Principle | Strategy | Relevance to this compound |

| Safer Solvents & Auxiliaries | Replace hazardous solvents (e.g., toluene (B28343), DMF) with greener alternatives like water, bio-based solvents, or supercritical CO₂. jddhs.com | Reduces VOC emissions and process hazards. Water is a potential solvent for Fe-mediated synthesis. acs.orgjddhs.com |

| Atom Economy | Utilize catalytic reactions over stoichiometric reagents to minimize byproduct formation. researchgate.netunimi.it | Increases efficiency and reduces waste, lowering the overall environmental impact of the synthesis. |

| Design for Energy Efficiency | Employ methods like microwave heating, flow chemistry, or conduct reactions at ambient temperature. jddhs.comresearchgate.net | Lowers energy costs and can lead to faster, more efficient reactions. researchgate.netvapourtec.com |

| Use of Renewable Feedstocks | Explore starting materials derived from biological sources rather than petrochemicals. jddhs.com | Enhances the long-term sustainability of the chemical supply chain. |

Interdisciplinary Research Avenues with Materials Science and Engineering (excluding clinical applications)

The amide functional group is a fundamental building block in polymer chemistry, most notably in polyamides (nylons). The presence of amide groups allows for the formation of strong hydrogen bonds, which significantly influences the material's properties, such as crystallinity, thermal stability, and mechanical strength.

While specific applications for this compound in materials science are not established, future research could explore its potential as a monomer or functional additive in novel polymers. The introduction of the chlorophenyl group could impart specific properties to a polymer backbone:

Functional Polymer Synthesis: The this compound moiety could be incorporated into polymer chains to create functional materials. The specific electronic and steric properties of this group could influence the polymer's solubility, thermal behavior, and affinity for other molecules. Research could investigate its use in creating squaramide-based polymers that act as ion-pair receptors or in other functional materials where controlled intermolecular interactions are desired. mdpi.com

Modification of Material Properties: The presence of a chlorinated aromatic ring can affect properties such as flame retardancy, refractive index, and dielectric constant. As a component in a copolymer, this compound could be used to tune these physical properties for specific engineering applications.

Predictive Modeling and Machine Learning in Amide Chemistry for this compound Analogues